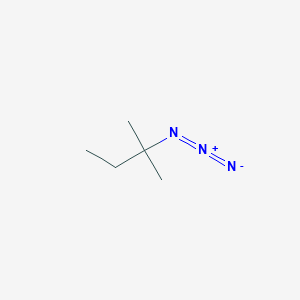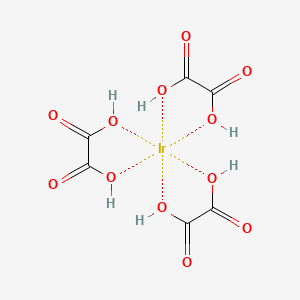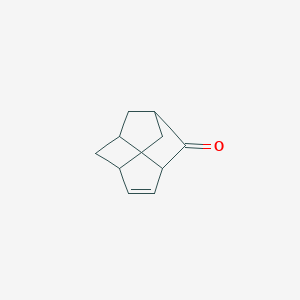
Neopterin-3'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopterin-3’-triphosphate is a derivative of neopterin, a pteridine compound known for its role as a biomarker in the activation of the cellular immune response. Neopterin is synthesized from guanosine triphosphate and is involved in various biochemical pathways, particularly in the immune system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of neopterin-3’-triphosphate typically involves the transformation of guanosine triphosphate through a series of enzymatic reactions. The initial step involves the conversion of guanosine triphosphate to 7,8-dihydroneopterin via the enzyme cyclohydrolase I. This intermediate is then further processed through a series of reactions involving 6-pyruvoyltetrahydropterin synthase and sepiapterin reductase to yield neopterin-3’-triphosphate .
Industrial Production Methods: Industrial production of neopterin-3’-triphosphate is less common due to its specialized applications. the process generally follows the same enzymatic pathways as laboratory synthesis, with optimizations for scale and yield.
化学反应分析
Types of Reactions: Neopterin-3’-triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways and its interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Neopterin-3’-triphosphate can be oxidized by reactive oxygen species, leading to the formation of 7,8-dihydroneopterin.
Reduction: Reduction reactions often involve the use of reducing agents such as ascorbate.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of neopterin, such as 7,8-dihydroneopterin and tetrahydrobiopterin .
科学研究应用
Neopterin-3’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pteridine compounds.
Biology: Neopterin-3’-triphosphate is studied for its role in cellular immune responses and its potential as a biomarker for various diseases.
Medicine: It is investigated for its potential in diagnosing and monitoring immune-related conditions, including viral infections and autoimmune diseases.
作用机制
Neopterin-3’-triphosphate exerts its effects primarily through its role in the immune system. It is produced by monocytes and macrophages upon activation by interferon-gamma. The compound acts as a signaling molecule, influencing various immune pathways and cellular responses. It is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters and nitric oxide .
相似化合物的比较
Biopterin: Another pteridine compound involved in the biosynthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: A cofactor in the production of neurotransmitters and nitric oxide.
7,8-Dihydroneopterin: An intermediate in the synthesis of neopterin-3’-triphosphate.
Uniqueness: Neopterin-3’-triphosphate is unique due to its specific role in the immune response and its potential as a biomarker for various diseases. Its synthesis and function are closely related to other pteridine compounds, but its specific interactions and pathways make it distinct .
属性
CAS 编号 |
35300-26-6 |
|---|---|
分子式 |
C9H14N5O13P3 |
分子量 |
493.15 g/mol |
IUPAC 名称 |
[[(2R,3S)-3-(2-amino-4-oxo-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h1,4,6,15-16H,2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,10,11,13,14,17)/t4-,6+/m1/s1 |
InChI 键 |
IYHSQHAHJGLHJH-XINAWCOVSA-N |
手性 SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
规范 SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


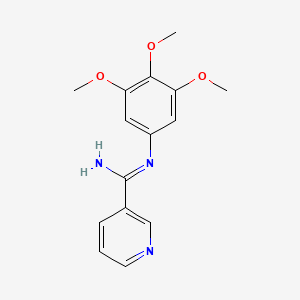

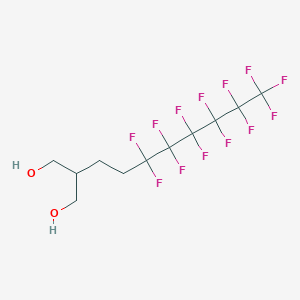

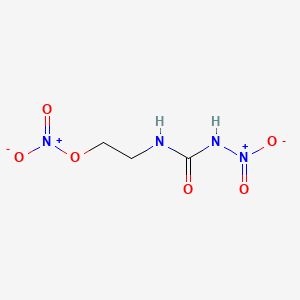
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)

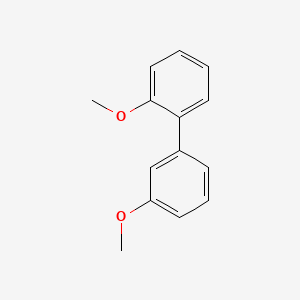
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
